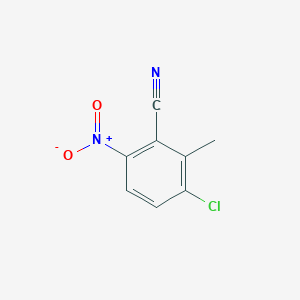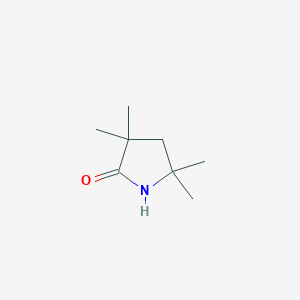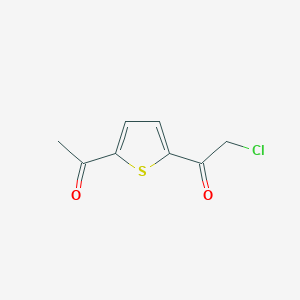
3-氯-2-甲基-6-硝基苯甲腈
概述
描述
3-Chloro-2-methyl-6-nitrobenzonitrile is a chemical compound with the molecular formula C8H5ClN2O2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methyl-6-nitrobenzonitrile is represented by the InChI code: 1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-2-methyl-6-nitrobenzonitrile is a solid at room temperature . It has a molecular weight of 196.59 .科学研究应用
晶体结构分析
对类似化合物(如6-甲基-和6-氯-硝基苯甲腈)的研究提供了对晶体结构的见解,这对于理解3-氯-2-甲基-6-硝基苯甲腈的化学和物理性质非常重要。布里顿和克莱默(1996年)研究了各种邻硝基苯甲腈的晶体结构,揭示了表明亲核攻击的分子畸变,这可能与类似化合物有关(Britton & Cramer, 1996)。
振动分析
已使用实验和理论方法研究了类似4-氯-3-硝基苯甲腈的化合物的振动频率。Sert、Çırak和Ucun(2013年)进行的这种类型的分析可以更深入地了解3-氯-2-甲基-6-硝基苯甲腈的振动特性,有助于其表征和潜在应用(Sert, Çırak, & Ucun, 2013)。
溶解度和热力学性质
了解相关化合物在各种溶剂中的溶解度可以告知3-氯-2-甲基-6-硝基苯甲腈的应用。陈等人(2017年)探讨了3-硝基苯甲腈的溶解度,为预测类似化合物在不同溶剂中的溶解度行为提供了有价值的数据(Chen, Chen, Zheng, & Zhao, 2017)。
氢化研究
Koprivova和Červený(2008年)研究了硝基苯甲腈的氢化,这一过程可适用于3-氯-2-甲基-6-硝基苯甲腈,用于合成相关胺和中间体(Koprivova & Červený, 2008)。
安全和危害
The compound is associated with certain hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. In case of contact, wash with plenty of soap and water. If inhaled, move the person to fresh air and keep them at rest. If skin irritation or rash occurs, get medical advice or attention .
属性
IUPAC Name |
3-chloro-2-methyl-6-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNPVPCQHLOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621450 | |
| Record name | 3-Chloro-2-methyl-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51123-60-5 | |
| Record name | 3-Chloro-2-methyl-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,2,2-trifluoro-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B3053052.png)



